4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Preparation Methods
The preparation of “US9156852, 38” involves synthetic routes that typically include direct esterification methods. Halogenated trivalent phosphorus compounds are used as raw materials and reacted with alcohols under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
“US9156852, 38” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for studying kinase inhibition and in biology for understanding cellular signaling pathways. In medicine, it has potential therapeutic applications due to its inhibitory effects on specific kinases. Industrially, it may be used in the development of new drugs and chemical processes .
Mechanism of Action
The mechanism of action of “US9156852, 38” involves its binding to specific protein kinases, thereby inhibiting their activity. This inhibition affects various molecular targets and pathways, including those involved in cellular growth and differentiation . The compound’s structure allows it to interact effectively with these targets, leading to its biological effects.
Comparison with Similar Compounds
“US9156852, 38” can be compared with other similar compounds, such as those with inhibitory activity against RAF kinases. While many compounds share similar inhibitory properties, “US9156852, 38” is unique due to its specific affinity for FMS, DDR1, and DDR2 kinases . Other similar compounds include those targeting different subtypes of RAF kinases .
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Properties
Molecular Formula |
C23H17ClN6OS |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H17ClN6OS/c1-12-5-6-16-15(7-8-26-22(16)29-14-4-2-3-13(24)9-14)18(12)30-23(31)17-10-32-20-19(17)27-11-28-21(20)25/h2-11H,1H3,(H,26,29)(H,30,31)(H2,25,27,28) |
InChI Key |
RFEWCQAWLXXDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)Cl)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
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